Cas no 1092303-15-5 ((4-Chloro-1H-indol-1-yl)acetic acid)

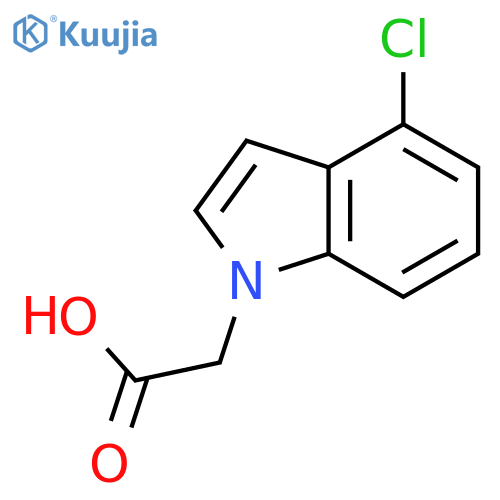

1092303-15-5 structure

商品名:(4-Chloro-1H-indol-1-yl)acetic acid

CAS番号:1092303-15-5

MF:C10H8ClNO2

メガワット:209.629021644592

MDL:MFCD11558242

CID:3042996

PubChem ID:33782525

(4-Chloro-1H-indol-1-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- (4-Chloro-1H-indol-1-yl)acetic acid

- 2-(4-chloro-1H-indol-1-yl)acetic acid

- 4-Chloro-indole-1-acetic acid

- (4-chloroindol-1-yl)acetic acid

- 2-(4-chloroindol-1-yl)acetic acid

- 1H-indole-1-acetic acid, 4-chloro-

- ALBB-015950

- Z1269231707

- MFCD11558242

- 2-(4-Chloro-1H-indol-1-yl)aceticacid

- G66662

- STL466961

- EN300-186534

- CHEMBL3445307

- 1092303-15-5

- AKOS004938832

- LS-04967

-

- MDL: MFCD11558242

- インチ: 1S/C10H8ClNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14)

- InChIKey: PNLASXUJLCUSCY-UHFFFAOYSA-N

- ほほえんだ: N1(CC(O)=O)C2=C(C(Cl)=CC=C2)C=C1

計算された属性

- せいみつぶんしりょう: 209.0243562g/mol

- どういたいしつりょう: 209.0243562g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

(4-Chloro-1H-indol-1-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-186534-0.5g |

2-(4-chloro-1H-indol-1-yl)acetic acid |

1092303-15-5 | 95.0% | 0.5g |

$295.0 | 2025-02-20 | |

| Fluorochem | 370875-1g |

(4-chloro-1H-indol-1-yl)acetic acid |

1092303-15-5 | 1g |

£400.00 | 2023-04-26 | ||

| Enamine | EN300-186534-0.1g |

2-(4-chloro-1H-indol-1-yl)acetic acid |

1092303-15-5 | 95.0% | 0.1g |

$131.0 | 2025-02-20 | |

| Enamine | EN300-186534-1.0g |

2-(4-chloro-1H-indol-1-yl)acetic acid |

1092303-15-5 | 95.0% | 1.0g |

$378.0 | 2025-02-20 | |

| Enamine | EN300-186534-5.0g |

2-(4-chloro-1H-indol-1-yl)acetic acid |

1092303-15-5 | 95.0% | 5.0g |

$1570.0 | 2025-02-20 | |

| TRC | C279035-1000mg |

(4-Chloro-1H-indol-1-yl)acetic acid |

1092303-15-5 | 1g |

$ 720.00 | 2022-04-01 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD507913-1g |

2-(4-Chloro-1H-indol-1-yl)acetic acid |

1092303-15-5 | 97% | 1g |

¥1834.0 | 2023-04-06 | |

| Enamine | EN300-186534-10g |

2-(4-chloro-1H-indol-1-yl)acetic acid |

1092303-15-5 | 90% | 10g |

$3062.0 | 2023-09-18 | |

| A2B Chem LLC | AI07630-500mg |

(4-Chloro-1h-indol-1-yl)acetic acid |

1092303-15-5 | >95% | 500mg |

$467.00 | 2024-01-05 | |

| 1PlusChem | 1P00HBSE-500mg |

(4-Chloro-1H-indol-1-yl)acetic acid |

1092303-15-5 | 90% | 500mg |

$414.00 | 2023-12-26 |

(4-Chloro-1H-indol-1-yl)acetic acid 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

1092303-15-5 ((4-Chloro-1H-indol-1-yl)acetic acid) 関連製品

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1092303-15-5)(4-Chloro-1H-indol-1-yl)acetic acid

清らかである:99%

はかる:1g

価格 ($):265